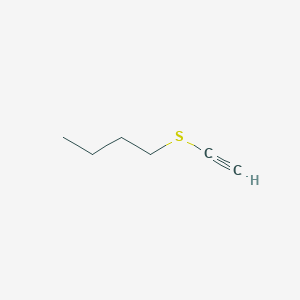
1-Ethynylsulfanylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylsulfanylbutane is an organic compound with the molecular formula C6H10S. It contains a total of 16 bonds, including 6 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 sulfide group
Preparation Methods
The synthesis of 1-Ethynylsulfanylbutane can be achieved through several synthetic routes. One common method involves the reaction of butyl lithium with ethynyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Ethynylsulfanylbutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the triple bond into a single bond, forming butyl sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride results in butyl sulfide.
Scientific Research Applications
1-Ethynylsulfanylbutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions. Its sulfide group can interact with thiol groups in proteins, making it useful for biochemical assays.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethynylsulfanylbutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can participate in π-π interactions, while the sulfide group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
1-Ethynylsulfanylbutane can be compared with other similar compounds such as ethynyl sulfide and butyl sulfide.
Properties
CAS No. |
41863-13-2 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
1-ethynylsulfanylbutane |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h2H,3,5-6H2,1H3 |
InChI Key |
XGAIWLQDWBVMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















